![molecular formula C20H22N6 B2555355 8,10-dimethyl-2-propyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine CAS No. 879471-61-1](/img/structure/B2555355.png)
8,10-dimethyl-2-propyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8,10-dimethyl-2-propyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine is a useful research compound. Its molecular formula is C20H22N6 and its molecular weight is 346.438. The purity is usually 95%.
BenchChem offers high-quality 8,10-dimethyl-2-propyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8,10-dimethyl-2-propyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Heterocyclic Chemistry
8,10-Dimethyl-2-propyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine is a key compound in the synthesis of heterocyclic systems. El-Essawy (2010) explored the synthesis of related pyridopyrazolo[1,5-a]pyrimidines, showcasing their application in creating diverse tetraheterocyclic systems (El-Essawy, 2010).
Biological and Pharmacological Applications
Insecticidal and Antibacterial Potential : Deohate and Palaspagar (2020) demonstrated the use of pyrazolo[1,5-a]pyrimidine derivatives in evaluating insecticidal and antibacterial activities. This highlights its potential in developing new bioactive compounds (Deohate & Palaspagar, 2020).
Anti-Mycobacterial Activity : Sutherland et al. (2022) investigated pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase, indicating their role in treating Mycobacterium tuberculosis (Sutherland et al., 2022).
Anticancer and Anti-5-Lipoxygenase Agents : Rahmouni et al. (2016) synthesized novel pyrazolo[1,5-a]pyrimidine derivatives and evaluated them as potential anticancer and anti-5-lipoxygenase agents, further emphasizing the compound's role in therapeutic applications (Rahmouni et al., 2016).
Chemical and Structural Analysis
Ligand-Receptor Interactions : Dionne et al. (1986) studied the interaction of pyrazolo[1,5-a]pyrimidine analogues with receptors, contributing to the understanding of molecular interactions and drug design (Dionne et al., 1986).
Synthesis of Novel Derivatives : Belaroussi et al. (2013) focused on the synthesis of novel N-3-substituted pyrazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of this compound in creating diverse chemical structures (Belaroussi et al., 2013).
properties
IUPAC Name |
11,13-dimethyl-4-propyl-N-(pyridin-3-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-4-6-16-10-17(22-12-15-7-5-8-21-11-15)26-20(24-16)18-13(2)9-14(3)23-19(18)25-26/h5,7-11,22H,4,6,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGWSNCFXYKYPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCC4=CN=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8,10-dimethyl-2-propyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.